REACTION_SMILES
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[CH3:1][C:2](=[O:3])[OH:4].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl:5][CH2:6][C:7]([C:8]1([OH:29])[C:9](=[CH2:28])[CH2:10][CH:11]2[CH:12]3[CH2:13][CH2:14][C:15]4=[CH:16][C:17](=[O:27])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH2:24][C:25]12[CH3:26])=[O:30].[Zn:37]>>[CH3:6][C:7]([C:8]1([OH:29])[C:9](=[CH2:28])[CH2:10][CH:11]2[CH:12]3[CH2:13][CH2:14][C:15]4=[CH:16][C:17](=[O:27])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH2:24][C:25]12[CH3:26])=[O:30]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CC2C3CCC4=CC(=O)CCC4(C)C3CCC2(C)C1(O)C(=O)CCl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Zn]
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Name
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|
Type
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product
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Smiles
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C=C1CC2C3CCC4=CC(=O)CCC4(C)C3CCC2(C)C1(O)C(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][C:2](=[O:3])[OH:4].[CH3:31][CH2:32][O:33][C:34](=[O:35])[CH3:36].[Cl:5][CH2:6][C:7]([C:8]1([OH:29])[C:9](=[CH2:28])[CH2:10][CH:11]2[CH:12]3[CH2:13][CH2:14][C:15]4=[CH:16][C:17](=[O:27])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH2:24][C:25]12[CH3:26])=[O:30].[Zn:37]>>[CH3:6][C:7]([C:8]1([OH:29])[C:9](=[CH2:28])[CH2:10][CH:11]2[CH:12]3[CH2:13][CH2:14][C:15]4=[CH:16][C:17](=[O:27])[CH2:18][CH2:19][C:20]4([CH3:21])[CH:22]3[CH2:23][CH2:24][C:25]12[CH3:26])=[O:30]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C1CC2C3CCC4=CC(=O)CCC4(C)C3CCC2(C)C1(O)C(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
C=C1CC2C3CCC4=CC(=O)CCC4(C)C3CCC2(C)C1(O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |